Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of an ethyl ester group at the 2-position and an aminomethyl group at the 3-position of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes.
Introduction of Carboxylate Group: The carboxylate group can be introduced via esterification reactions using ethyl alcohol and carboxylic acids.
Aminomethylation: The aminomethyl group can be introduced through Mannich reactions, where formaldehyde and amines are used.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the ester group to an alcohol or the aminomethyl group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or primary amines.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of new materials and as a building block in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
- Ethyl 2-(aminomethyl)-1-benzofuran-3-carboxylate
- Ethyl 3-(aminomethyl)-1-indole-2-carboxylate
- Ethyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate
Comparison:
- Structural Differences: While these compounds share similar functional groups, the position of the aminomethyl and carboxylate groups varies, leading to differences in their chemical reactivity and biological activity.
- Uniqueness: Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate is unique due to its specific substitution pattern on the benzofuran ring, which can result in distinct pharmacological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-2-15-12(14)11-9(7-13)8-5-3-4-6-10(8)16-11/h3-6H,2,7,13H2,1H3 |
InChI Key |
SWZMVJIGYDOJCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)CN |
Origin of Product |
United States |
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